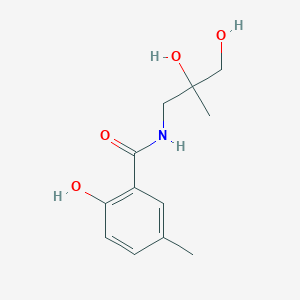
N-(2,3-dihydroxy-2-methylpropyl)-2-hydroxy-5-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydroxy-2-methylpropyl)-2-hydroxy-5-methylbenzamide, also known as 3,4-dihydroxy-N-(2,3,4-trihydroxy-2-methylbutyl)benzamide or THMB, is a natural compound that has been found in various plants, including the bark of the African tree Khaya senegalensis, the leaves of the South American plant Bauhinia rufa, and the roots of the Asian plant Smilax glabra. This compound has attracted attention due to its potential therapeutic properties and its ability to modulate various biological processes.
作用機序
The exact mechanism of action of THMB is not fully understood, but it is believed to modulate various signaling pathways, including the NF-κB and MAPK pathways, that are involved in inflammation and cancer progression. THMB may also activate AMPK, a key regulator of energy metabolism, and improve mitochondrial function, leading to its anti-diabetic effects.
Biochemical and physiological effects:
THMB has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects. THMB can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. THMB can also inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells, leading to its anti-inflammatory effects. THMB can inhibit the proliferation and migration of cancer cells and induce apoptosis, leading to its anti-cancer effects. THMB can improve glucose tolerance and insulin sensitivity, leading to its anti-diabetic effects.
実験室実験の利点と制限
THMB has several advantages for lab experiments, including its natural origin, low toxicity, and availability. THMB can be easily synthesized and purified, and its biological activities can be tested in vitro and in vivo. However, THMB has some limitations, including its low solubility in water and its potential instability in certain conditions. THMB may also have different effects in different cell types or animal models, and its pharmacokinetics and pharmacodynamics need to be further studied.
将来の方向性
There are several future directions for the study of THMB. First, the molecular targets and signaling pathways of THMB need to be further elucidated to understand its mechanism of action. Second, the pharmacokinetics and pharmacodynamics of THMB need to be studied to determine its optimal dosage and administration route. Third, the potential therapeutic applications of THMB need to be further explored, including its effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Fourth, the synthesis and modification of THMB analogs may lead to more potent and selective compounds with improved pharmacological properties. Overall, the study of THMB may provide new insights into the development of natural compounds as therapeutic agents.
合成法
THMB can be synthesized from N-(2,3-dihydroxy-2-methylpropyl)-2-hydroxy-5-methylbenzamideybenzoic acid and 2,3,4-trihydroxy-2-methylbutyric acid through a simple condensation reaction. The resulting compound can be purified through various chromatographic techniques, such as column chromatography or HPLC.
科学的研究の応用
THMB has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In vitro and in vivo studies have shown that THMB can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the proliferation and migration of cancer cells. THMB has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
N-(2,3-dihydroxy-2-methylpropyl)-2-hydroxy-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-8-3-4-10(15)9(5-8)11(16)13-6-12(2,17)7-14/h3-5,14-15,17H,6-7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKJFCYZWATEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NCC(C)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroxy-2-methylpropyl)-2-hydroxy-5-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
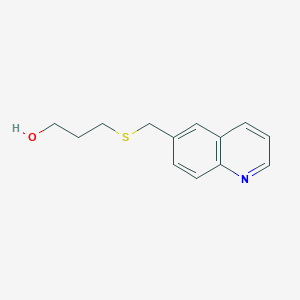
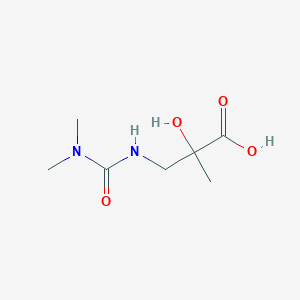
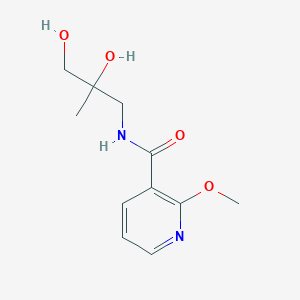
![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
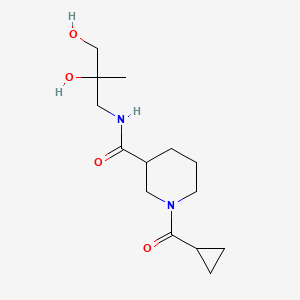
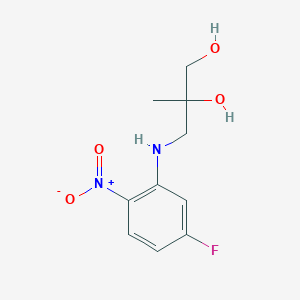
![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)